molecular formula C13H18N2O4S B1400544 5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate CAS No. 1357948-71-0

5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate

Cat. No.: B1400544
CAS No.: 1357948-71-0
M. Wt: 298.36 g/mol
InChI Key: QTDSBZKHMDNLMQ-UHFFFAOYSA-N
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Description

Historical Development of Thienopyrrole Compounds

The exploration of thienopyrroles began in the mid-20th century, driven by the need for heterocyclic systems with tunable electronic properties. Early work by Klasinc and Trinajstic in the 1970s laid the foundation for understanding their aromaticity and reactivity. A breakthrough came in 1986 with Sha and Tsou’s synthesis of 5H-thieno[2,3-c]pyrrole via a phosphineimine–alkylidenemalonate cyclization reaction, marking the first systematic approach to this scaffold. Subsequent advancements, such as the Fischer indole synthesis adapted for thieno[3,2-b]pyrroles and rhodium-catalyzed C–H functionalization strategies, expanded access to diverse derivatives. The introduction of dicarboxylate groups, as seen in 5-tert-butyl 2-methyl 3-amino-4H-thieno[2,3-c]pyrrole-2,5(6H)-dicarboxylate , emerged from efforts to enhance solubility and stability for applications in polymer solar cells.

Classification and Nomenclature of Fused Heterocyclic Systems

Thienopyrroles are classified under fused heterocycles, governed by IUPAC’s Hantzsch–Widman nomenclature. Key principles include:

  • Ring Size and Heteroatom Priority : The base name derives from the largest ring, with heteroatoms prioritized as O > S > N.
  • Fusion Position : The notation [2,3-c] indicates the thiophene’s 2,3-positions fused to the pyrrole’s c-edge.
  • Substituent Locants : In This compound , the tert-butyl and methyl esters occupy positions 5 and 2, respectively, while the amino group resides at position 3.
Feature Description
Parent System Thieno[2,3-c]pyrrole (fused thiophene-pyrrole)
Substituents 5-tert-butyl, 2-methyl esters, 3-amino group
Saturation 4H,6H-dihydro (partial saturation at positions 4 and 6)

Significance of Thieno[2,3-c]pyrrole Scaffolds in Chemical Research

Thieno[2,3-c]pyrroles are prized for their:

  • Electronic Properties : The fused thiophene-pyrrole system delocalizes π-electrons, enabling applications in organic semiconductors. For example, thieno[3,2-b]pyrrole-based acceptors in polymer solar cells achieve power conversion efficiencies exceeding 15%.
  • Pharmacological Potential : Derivatives exhibit antiviral activity against neurotropic alphaviruses by inhibiting RNA polymerase. The amino and carboxylate groups in This compound provide sites for targeted drug modifications.
  • Synthetic Versatility : The scaffold serves as a precursor for larger heteroacenes and π-extended systems via cross-coupling reactions.

Fundamental Properties of Dicarboxylate-Functionalized Heterocycles

The dicarboxylate groups in This compound impart unique characteristics:

  • Solubility and Processability : The tert-butyl group enhances solubility in organic solvents, critical for solution-processed optoelectronic devices.
  • Electron-Withdrawing Effects : The esters lower the LUMO energy, facilitating electron transport in polymers. For instance, poly(thieno[2,3-c]pyrrole-4,6-dione) derivatives exhibit electron mobilities of ~10⁻³ cm²/V·s.
  • Hydrogen-Bonding Capacity : The 3-amino group enables supramolecular assembly via N–H···O interactions, as observed in crystallographic studies.

Properties

IUPAC Name

5-O-tert-butyl 2-O-methyl 3-amino-4,6-dihydrothieno[2,3-c]pyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-5-7-8(6-15)20-10(9(7)14)11(16)18-4/h5-6,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDSBZKHMDNLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Functionalized thiophenes : The synthesis begins with 3-amino-2-substituted thiophenes, which are accessible via condensation of acetonitriles or acetates with aryl dithioesters in the presence of strong bases such as lithium diisopropylamide (LDA).
  • Activated methylene halides : Functionalized alkyl halides (e.g., methyl or tert-butyl esters of bromoacetate derivatives) serve as alkylating agents to introduce ester groups.

Synthesis Steps

  • Formation of 3-amino-2-substituted thiophene

    • Treatment of (hetero)aryl or unsubstituted acetonitriles with (hetero)aryl dithioesters using LDA generates enethiolate intermediates.
    • These intermediates undergo alkylation with activated methylene halides, followed by intramolecular condensation to yield 3-amino-4,6-dihydrothieno[2,3-c]pyrrole derivatives.
    • This step is typically performed in a one-pot sequential manner to maximize yield and efficiency.
  • Selective esterification

    • Introduction of the tert-butyl ester at the 5-position and methyl ester at the 2-position is achieved by alkylation with tert-butyl and methyl bromoacetates or corresponding activated esters.
    • Control of stoichiometry and reaction temperature is critical to prevent over-alkylation or side reactions.
  • Purification and characterization

    • The crude product is purified by recrystallization or chromatography.
    • Characterization involves NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Enethiolate formation LDA, (het)aryl dithioester, THF, low temperature Anhydrous, inert atmosphere required
Alkylation and cyclization Activated methylene halides (methyl/tert-butyl bromoacetate), room temp to reflux One-pot process, careful addition of halides
Purification Recrystallization from ethanol or chromatography Ensures removal of side products

Research Findings and Optimization

  • The multi-step synthesis benefits from a one-pot sequential process that minimizes isolation of unstable intermediates and improves overall yield.
  • Use of LDA as a strong base enables efficient generation of reactive enethiolate species from thiophene precursors.
  • Alkylation with functionalized activated methylene halides is a key step to introduce ester groups at the correct positions, with tert-butyl and methyl esters providing steric and electronic effects beneficial for stability and solubility.
  • Reaction temperature control is crucial to avoid decomposition or side reactions during cyclization.
  • The amino substituent at position 3 is introduced early and retained through the synthesis, allowing for further functionalization if desired.

Comparative Analysis with Related Compounds

Compound Alkyl Ester Substituents Amino Group Position Synthetic Complexity Yield Efficiency
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5-dicarboxylate tert-butyl (5-position), methyl (2-position) 3-amino Multi-step, moderate Moderate to high
5-Tert-butyl 2-ethyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5-dicarboxylate tert-butyl (5-position), ethyl (2-position) 3-amino Similar Moderate

This comparison highlights the subtle variation in ester groups affecting the molecular properties and synthetic routes.

Summary Table of Preparation Method

Preparation Aspect Description
Starting materials 3-amino-2-substituted thiophenes, activated methylene halides
Key reagents Lithium diisopropylamide (LDA), methyl and tert-butyl bromoacetates
Reaction type Condensation, alkylation, intramolecular cyclization
Reaction conditions Anhydrous, inert atmosphere, temperature control (0°C to reflux)
Purification methods Recrystallization, chromatography
Yield and purity Moderate to high, dependent on reaction control and purification
Challenges Regioselectivity, preventing over-alkylation, maintaining amino group integrity

Chemical Reactions Analysis

Amino Group Functionalization

The 3-amino group serves as a key site for nucleophilic substitution and condensation reactions:

Reaction TypeConditionsProductYieldSource
Acylation TFA/CH<sub>2</sub>Cl<sub>2</sub>, TEA, trans-2-phenylcyclopropyl isocyanate (rt, 1h)Urea derivatives18%
Microwave-Assisted Coupling DMA, triethylamine, 150°C (5 min, microwave)Thieno[3,2-d]pyrimidin-4-ylamino adducts68%
Thiocyanation Thiophosgene or CS<sub>2</sub> in basic conditions3-isothiocyanato derivativesN/A*

*Inferred from structural analogs in, where isothiocyanate formation is a common pathway for amino-pyrrole systems.

Ester Hydrolysis and Transesterification

The tert-butyl and methyl ester groups undergo selective hydrolysis under acidic or basic conditions:

Target EsterReagents/ConditionsProductApplicationSource
tert-Butyl TFA/CH<sub>2</sub>Cl<sub>2</sub> (rt, 2h)Free carboxylic acid at C5 positionIntermediate for further coupling
Methyl LiOH/THF-H<sub>2</sub>O (0°C to rt, 12h)Carboxylate saltPrecursor for amide synthesis

Cyclization Reactions

The fused thieno-pyrrole system participates in annulation reactions to form polycyclic structures:

Cyclization PartnerConditionsProductKey FeatureSource
Hydrazine hydrate EtOH, reflux (10h)Pyrrolo-pyridazine derivativesEnhanced π-conjugation
DMAD <sup>†</sup>DCM, PPh<sub>3</sub> (rt, 10min)Dihydrodipyrrolo-pyrazine dicarboxylatesRigid fused-ring system

<sup>†</sup>Dimethyl acetylenedicarboxylate (DMAD).

Cross-Coupling Reactions

The thiophene ring enables transition-metal-catalyzed couplings:

ReactionCatalyst SystemProductNotable OutcomeSource
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl-thieno-pyrrole hybridsImproved solubility in polar media
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>N-aryl derivativesEnhanced biological activity

Protecting Group Manipulation

Strategic protection/deprotection enables selective functionalization:

OperationReagentsOutcomeUtilitySource
SEM Protection SEM-Cl, DIPEA, CH<sub>2</sub>Cl<sub>2</sub> (0°C to rt)N1-SEM-protected derivativeEnables selective C3 modification
Boc Deprotection 4N HCl/dioxane (140°C, 0.5h)Free amine for subsequent reactionsFacilitates urea/amide formation

Critical Analysis of Reaction Outcomes

  • Microwave irradiation significantly improves yields in coupling reactions (68% vs. traditional heating ≤40%) by reducing reaction times .

  • Steric hindrance from the tert-butyl group limits reactivity at the C5 position, favoring C3 modifications .

  • Solvent effects : DMA enhances solubility for microwave-assisted reactions, while DCM is optimal for low-temperature acylations .

This compound’s reactivity profile positions it as a valuable intermediate for synthesizing bioactive heterocycles, particularly kinase inhibitors and antimicrobial agents . Further studies should explore enantioselective modifications and in vivo pharmacological evaluations.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18N2O4S
  • Molecular Weight : 298.36 g/mol
  • CAS Number : 1357948-71-0

The compound's thieno-pyrrole framework is significant for its electronic properties, making it a candidate for applications in organic electronics, including organic semiconductors and photovoltaic devices.

Pharmaceutical Development

5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate has been explored for its potential therapeutic applications due to its bioactive properties. Research indicates that compounds with similar thieno-pyrrole structures exhibit anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of this compound can inhibit specific biological pathways relevant to disease processes, including cancer and neurodegenerative conditions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, making it a versatile building block in organic chemistry. For example:

  • It can be used to synthesize novel thieno-pyrrole derivatives that may possess enhanced pharmacological activities.
  • The compound's ability to undergo nucleophilic substitution reactions makes it useful in creating targeted drug delivery systems.

Material Science

The unique electronic properties of this compound position it well for applications in material science:

  • Organic Electronics : Its structure allows for good charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Conductive Polymers : When incorporated into polymer matrices, it can enhance conductivity and stability, which is crucial for developing advanced electronic materials.

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory propertiesDemonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Organic photovoltaic devicesShowed improved efficiency when used as a donor material in bulk heterojunction solar cells.
Synthesis of novel derivativesDeveloped new compounds with enhanced biological activity against specific cancer cell lines.

Mechanism of Action

The mechanism by which 5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can engage in ionic interactions. These interactions can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents (Positions) Functional Groups
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate (Target) Thieno[2,3-C]pyrrole 5-tert-butyl, 2-methyl, 3-amino Amino, ester
5-Tert-butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate Pyrrolo[3,4-d]oxazole 5-tert-butyl, 2-ethyl Ester
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Hexahydropyrrolo[3,4-c]pyrrole 5-benzotriazole, 2-tert-butyl Amide, ester
Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate Pyrrole 2-formyl, 4/4'-propyl, 3/5-ethyl esters Formyl, ester

Key Observations :

  • Core Heterocycle: The target compound’s thieno-pyrrole system contrasts with oxazole (e.g., ) or pyridazine (e.g., ) cores, altering electronic properties and binding interactions.
  • Substituents: The amino group in the target compound is absent in analogs like and , which instead feature benzotriazole or simple ester groups.

Physicochemical Properties

Comparative physicochemical data (where available):

Property Target Compound 5-Tert-butyl 2-ethyl oxazole analog Ethyl 2-formyl pyrrole
Molecular Formula C₁₃H₁₈N₂O₅S* C₁₃H₁₈N₂O₅ C₁₅H₂₂N₂O₅
Molecular Weight ~314.35 g/mol† 282.29 g/mol 310.35 g/mol
LogP Estimated 1.8–2.2‡ 2.04 ~2.5 (formyl increases hydrophobicity)
PSA ~100–110 Ų (amino contribution) 81.87 Ų ~85 Ų

Notes:

  • *Assumed based on structural similarity to ; exact data for the target compound is unavailable.
  • †Calculated from formula C₁₃H₁₈N₂O₅S (S from thiophene).
  • ‡LogP estimated via fragment-based methods; the amino group reduces hydrophobicity compared to .

Key Observations :

  • Polar Surface Area (PSA): The target compound’s amino group increases PSA, suggesting enhanced solubility compared to and .

Biological Activity

5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N3O4S
  • Molecular Weight : 298.36 g/mol
  • CAS Number : Not specified in the sources but can be referenced through PubChem .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thieno[2,3-C]pyrrole moiety is known for its ability to modulate biological processes through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Overview

Activity Type Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. ,
AntimicrobialDemonstrates activity against specific bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatoryShows promise in reducing inflammation markers in vitro. ,

Case Studies and Research Findings

  • Cytotoxicity Studies
    • A study assessed the cytotoxic effects of the compound on A549 lung cancer cells. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity
    • Research has indicated that derivatives of thieno[2,3-C]pyrrole compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that modifications to the structure can enhance efficacy against infectious agents .
  • Anti-inflammatory Effects
    • In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This points to its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare 5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate?

  • Methodological Answer : Multi-step synthesis involving:

  • Protection/Deprotection : Use of tert-butyl and methyl esters to stabilize reactive intermediates.
  • Cyclization : Formation of the thienopyrrole core via condensation reactions, as seen in analogous heterocyclic systems (e.g., tetrahydroimidazopyridines) .
  • Amination : Introduction of the amino group at C3 via nucleophilic substitution or reductive amination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (solvent selection based on melting points, e.g., 63–129°C for related compounds) .
  • Validation : Confirm identity via 1H/13C NMR (e.g., tert-butyl signals at δ ~1.4 ppm) and mass spectrometry (e.g., molecular ion matching calculated mass) .

Q. How is the structural integrity of this compound verified in academic settings?

  • Methodological Answer : A multi-technique approach:

  • NMR Spectroscopy : Assign signals for tert-butyl (9H singlet), methyl ester (3H singlet), and amino protons (broad peak at δ ~3–5 ppm). Compare coupling patterns to theoretical models .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (e.g., as in pyrazolo[4,3-c]pyridine derivatives with 0.003 Å mean C–C bond accuracy) .
  • IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1720 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .
  • Melting Point Analysis : Compare experimental mp to literature values for related compounds (e.g., 127–129°C for methyl thienopyrrole carboxylates) .

Advanced Research Questions

Q. What computational strategies can optimize the introduction of the tert-butyl group in this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and steric effects of tert-butyl placement. For example, ICReDD’s reaction path search methods reduce trial-and-error by predicting energy barriers and solvent interactions .
  • Feedback Loops : Integrate experimental data (e.g., reaction yields, byproduct profiles) into computational models to refine parameters like temperature and catalyst loading .
  • Case Study : Similar studies on pyrrolidine derivatives show tert-butyl groups enhance steric hindrance, directing regioselectivity in electrophilic substitutions .

Q. How can researchers resolve contradictions between experimental and theoretical spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, X-ray, and IR data to resolve ambiguities (e.g., amino group tautomerism). For example, X-ray crystallography in pyrazolo derivatives confirmed NMR assignments with <5% deviation .
  • Computational Simulations : Use DFT-NMR (e.g., B3LYP/6-31G*) to predict chemical shifts, accounting for solvent dielectric effects and conformational flexibility .
  • Error Analysis : Compare experimental vs. calculated mass spectra (e.g., ±0.02 Da tolerance) to identify impurities or isotopic patterns .

Q. What strategies address challenges in regioselective functionalization of the thieno[2,3-C]pyrrole core?

  • Methodological Answer :

  • Directing Groups : Leverage the C3 amino group to guide electrophilic attacks (e.g., Friedel-Crafts alkylation) via hydrogen bonding or resonance effects.
  • Steric Control : The tert-butyl group at C5 blocks adjacent positions, favoring functionalization at C2 or C6 (observed in methyl ester analogs) .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalyst (e.g., Pd/C for hydrogenation) to favor desired intermediates .

Q. How can reaction scalability be balanced with purity in multi-step syntheses of this compound?

  • Methodological Answer :

  • Process Simulation : Use chemical engineering frameworks (e.g., CRDC’s RDF2050108 for process control) to model heat transfer and mixing efficiency at scale .
  • In-line Analytics : Implement HPLC or LC-MS (e.g., Synblock’s protocols for tetrahydropyrazolo derivatives) to monitor intermediate purity in real time .
  • Byproduct Management : Optimize workup steps (e.g., liquid-liquid extraction for polar impurities) based on solubility data from small-scale trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate

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